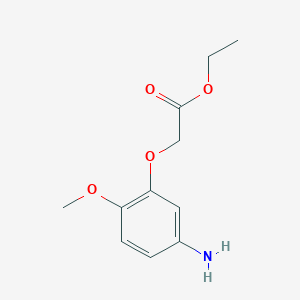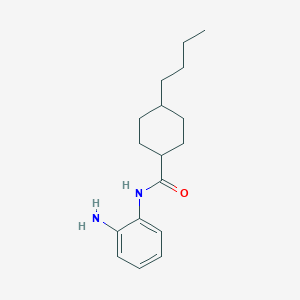![molecular formula C9H12N2O B7807862 4-[(Methylamino)methyl]benzamide](/img/structure/B7807862.png)
4-[(Methylamino)methyl]benzamide
Descripción general
Descripción
4-[(Methylamino)methyl]benzamide is a useful research compound. Its molecular formula is C9H12N2O and its molecular weight is 164.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-[(Methylamino)methyl]benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-[(Methylamino)methyl]benzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Structural Analysis and Tautomeric Studies
- Structural and Tautomeric Insights : The compound 4-benzoyl-5-methyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one oxime and its derivatives, including methylation products, provide insights into the structural and tautomeric properties of similar compounds. This research is pivotal in understanding the intramolecular interactions and hydrogen bonding in compounds like 4-[(Methylamino)methyl]benzamide (Holzer et al., 2003).
Polymer Synthesis
- Polymer Synthesis Application : The compound is utilized in the synthesis of well-defined aromatic polyamides. This research demonstrates the use of similar compounds in creating polymers with specific properties, highlighting the versatility of 4-[(Methylamino)methyl]benzamide in polymer chemistry (Yokozawa et al., 2005).
Crystal Structure Studies
- Crystallographic Insights : Studies on compounds like 4-fluoro-N-(2-methyl-5-((2-(p-tolyloxy)acetamido) methyl)pyrimidin-4-yl)benzamide provide valuable information on the crystal structure and molecular packing of similar compounds. This is essential for understanding the solid-state chemistry of 4-[(Methylamino)methyl]benzamide (Deng et al., 2014).
Multifunctional Optical and Piezoelectric Applications
- Optical and Piezoelectric Applications : N-(4-methylbenzyl)benzamide, a compound with structural similarity, shows potential in multifunctional optical and piezoelectric applications. This suggests possible uses of 4-[(Methylamino)methyl]benzamide in advanced material sciences (Goel et al., 2017).
Histone Deacetylase Inhibition
- Histone Deacetylase Inhibition for Cancer Therapy : Compounds like N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide demonstrate histone deacetylase inhibitory activity, suggesting a potential therapeutic application in cancer treatment. This highlights the biochemical relevance of similar structures in drug discovery (Zhou et al., 2008).
Alzheimer's Disease Treatment
- Potential Therapeutic Agents for Alzheimer's Disease : The synthesis and molecular docking study of compounds structurally akin to 4-[(Methylamino)methyl]benzamide reveal their potential as therapeutic agents for treating Alzheimer’s disease, indicating the compound's relevance in neurological research (Hussain et al., 2016).
Nonaqueous Electrophoresis
- Use in Nonaqueous Electrophoresis : The separation of related substances in nonaqueous capillary electrophoresis demonstrates the compound's utility in analytical chemistry, particularly in the separation and analysis of complex mixtures (Ye et al., 2012).
Crystal Morphology
- Crystal Morphology Studies : Research on compounds like 4-(Methylamino)benzoic acid and its cyclic hexamers provide significant insights into crystal morphology, which is crucial for understanding the solid-state behavior of 4-[(Methylamino)methyl]benzamide (Azumaya et al., 2003).
Antibacterial Properties
- Antibacterial Properties : Studies on compounds like 2-methyl-N-((4-methylpyridine-2-yl)carbamothiol)benzamide, structurally related to 4-[(Methylamino)methyl]benzamide, show antibacterial activity, suggesting potential antimicrobial applications (Adam et al., 2016).
Platinum-Catalyzed Hydroamination
- Platinum-Catalyzed Hydroamination : The reaction of benzamide with vinyl arenes catalyzed by platinum complexes indicates the catalytic potential of similar compounds in organic synthesis (Qian & Widenhoefer, 2005).
Antioxidant Properties
- Antioxidant Properties : The compound 3-acetoxy-2-methyl-N-(4-methoxyphenyl)benzamide, with structural resemblance, demonstrates antioxidant properties, indicating potential applications in health sciences and pharmacology (Demir et al., 2015).
Methylation of C-H Bonds
- Methylation of C-H Bonds : Research on the methylation of C-H bonds in benzamides using phenyltrimethylammonium salts highlights the importance of similar structures in organic synthesis and functional group modification (Uemura et al., 2016).
Propiedades
IUPAC Name |
4-(methylaminomethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O/c1-11-6-7-2-4-8(5-3-7)9(10)12/h2-5,11H,6H2,1H3,(H2,10,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHUXPGPTJHNZOB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC=C(C=C1)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(Methylamino)methyl]benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-Phenyl-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethanamine](/img/structure/B7807791.png)






![3-[(N-methylanilino)methyl]benzonitrile](/img/structure/B7807827.png)




![2-(3-(Trifluoromethyl)phenyl)benzo[d]oxazol-5-amine](/img/structure/B7807869.png)